![molecular formula C15H13Cl2NOS B2466408 3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207043-52-4](/img/structure/B2466408.png)
3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Pharmacological Studies and Metabolism Analysis
Compounds structurally related to "3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" are often studied for their pharmacological effects and metabolism. For example, research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the investigation of novel compounds for therapeutic applications, such as insomnia treatment. These studies involve detailed analysis of the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles (Renzulli et al., 2011).
Environmental Exposure and Toxicology
Research into environmental phenols and exposure assessments, such as studies on urinary concentrations of environmental phenols in pregnant women, reflect the growing concern over human exposure to synthetic chemicals. These studies aim to understand exposure levels, potential health impacts, and demographic variations in exposure to environmental contaminants (Mortensen et al., 2014). Similarly, the examination of organochlorine and organobromine contaminants in human milk provides insights into the long-term environmental accumulation and potential health risks of persistent organic pollutants (Norén & Meironyté, 2000).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For example, some thiophene derivatives are known to act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiophene derivatives have been shown to affect pathways related to inflammation, cancer, and microbial infections .
Result of Action
For example, if the compound acts as an inhibitor, it could potentially prevent the normal function of its target protein, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
3,4-dichloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZYKKRUTKKANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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